molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2970472
CAS No.: 896357-65-6
M. Wt: 392.47
InChI Key: DAHHLIOMKAXOQA-UHFFFAOYSA-N
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Description

1,2-Diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a heterocyclic compound featuring a tetrahydropyridine core with a thione (sulfanylidene) group at position 4 and a ketone at position 3.

Properties

IUPAC Name

methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHLIOMKAXOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate generally involves a multi-step process that integrates several organic transformations. A plausible synthetic route could start from commercially available starting materials, such as a piperidine derivative and a quinoline precursor. Key steps in the synthesis include the sulfonylation of a quinoline ring, followed by the esterification of the piperidine derivative with methyl groups. Reaction conditions typically involve the use of strong acids or bases, catalysts, and controlled temperatures to ensure selective functionalization of the molecule.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and yield. High-throughput synthetic methods, such as continuous flow reactions or microwave-assisted synthesis, might be employed to expedite the production process. The reaction conditions are tightly controlled to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: It can be oxidized using strong oxidizing agents to yield sulfoxides or sulfones.

  • Reduction: Selective reduction can lead to the conversion of ketone groups to alcohols.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoline and piperidine rings, leading to a diverse array of derivatives.

Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), oxidizing agents (KMnO4, H2O2), and reducing agents (NaBH4, LiAlH4). Reaction conditions such as temperature, solvent, and pH are meticulously optimized to achieve desired selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups to the piperidine or quinoline rings.

Scientific Research Applications

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate has significant applications across several scientific fields:

  • Chemistry: As a reagent for synthesizing complex organic molecules, and as a model compound for studying reaction mechanisms.

  • Biology: Inhibits specific biological pathways, making it a useful tool for probing biochemical processes.

  • Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

  • Industry: Used in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for creating new polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its sulfonyl and carboxylate groups are key to its mechanism of action, as they can form strong interactions with protein binding sites. The quinoline and piperidine rings contribute to the molecule's overall stability and ability to cross cell membranes, allowing it to reach intracellular targets. The exact pathways involved vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Diethyl-3-hydroxypyridin-4-one (CP94)

  • Core Structure : Pyridin-4-one with 1,2-diethyl and 3-hydroxyl groups.
  • Key Differences : CP94 has a hydroxyl group at position 3 and lacks the sulfanylidene group at position 4.
  • Metabolism : In rats, CP94 undergoes extensive hydroxylation at the 2-ethyl group (40% of dose) and forms an O-glucuronide metabolite (13.8%). Only 6.9% of the parent compound remains unmetabolized .
  • Activity : Acts as an iron chelator, with phase II metabolism dominating in vivo.

1,2-Dimethyl-3-hydroxypyridin-4-one (CP20/L1)

  • Core Structure : Pyridin-4-one with 1,2-dimethyl and 3-hydroxyl groups.
  • Key Differences : Smaller alkyl groups (methyl vs. ethyl) reduce lipophilicity. The hydroxyl group at position 3 contrasts with the ketone in the target compound.
  • Metabolism : Primarily undergoes O-glucuronidation (85% in humans, 44% in rats). Unmetabolized CP20 accounts for 4–10.5% of the dose .
  • Activity : Clinically used for iron overload; reduced ethyl substituents may lower tissue penetration compared to CP94.

3-[3-(4-Methylpiperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

  • Core Structure : Quinazolin-4-one with a sulfanylidene group at position 2 and a 4-methylpiperidine-propyl chain.
  • Key Differences: Quinazolinone core (vs. tetrahydropyridine) and sulfanylidene at position 2 (vs. 4). The piperidine-propyl substituent may enhance solubility or target specificity.
  • Activity: Likely designed for enzyme inhibition (e.g., kinases) due to the quinazolinone scaffold, a common pharmacophore in kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Metabolism Pathways Biological Activity
1,2-Diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one Tetrahydropyridine 1,2-Diethyl 4-sulfanylidene, 3-ketone Not reported (predicted: S-oxidation) Hypothesized metal chelation
CP94 Pyridin-4-one 1,2-Diethyl, 3-hydroxy 3-hydroxy, 4-ketone Hydroxylation, O-glucuronidation Iron chelation
CP20 (L1) Pyridin-4-one 1,2-Dimethyl, 3-hydroxy 3-hydroxy, 4-ketone O-glucuronidation Iron chelation (clinical use)
3-[3-(4-Methylpiperidin-1-yl)propyl]-...-quinazolin-4-one Quinazolin-4-one 4-Methylpiperidine-propyl 2-sulfanylidene Not reported Likely enzyme inhibition

Research Findings and Implications

Sulfanylidene groups may offer stronger metal-binding affinity than hydroxyl groups, though this requires experimental validation.

Metabolic Divergence :

  • Hydroxyl-containing analogs (CP20, CP94) undergo extensive phase II glucuronidation, while sulfanylidene-containing compounds might favor S-oxidation or conjugation pathways .

Core Structure Influence: Tetrahydropyridine derivatives (target, CP94, CP20) are tailored for metal chelation, whereas quinazolinones ( compound) are associated with enzyme inhibition due to scaffold-specific interactions .

Unmetabolized Fractions :

  • CP94 and CP20 exhibit low unmetabolized fractions (6.9–10.5%), suggesting rapid clearance. The target compound’s metabolic fate remains speculative but could differ due to its thione group .

Biological Activity

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological effects, particularly in the context of neuropharmacology and anti-inflammatory applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a piperidine ring and a quinoline derivative. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 366.45 g/mol. The presence of sulfonyl and carboxylate groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may exert its effects by:

  • Inhibition of Enzymatic Activity : The sulfonyl group can form interactions that inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

1. Antiinflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

StudyFindings
Demonstrated inhibition of pro-inflammatory cytokines in vitro.
Showed reduced edema in animal models following administration.

2. Neuropharmacological Effects

The compound may have implications in treating neurodegenerative diseases:

StudyFindings
Reported neuroprotective effects in models of oxidative stress.
Suggested potential for modulating neurotransmitter release.

3. Cardiovascular Effects

Preliminary studies suggest that derivatives related to this compound may influence cardiovascular functions:

StudyFindings
Identified as having bradycardic effects in isolated heart tissues.
Indicated modulation of ion channel activity related to cardiac function.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study A : In a clinical trial involving patients with chronic inflammation, administration of a related compound resulted in significant reductions in inflammatory markers.
  • Case Study B : A study on animal models demonstrated that the compound provided neuroprotection against induced neurotoxicity.

Q & A

Q. What are the standard synthetic routes for this compound, and which characterization techniques are essential for confirming its structure?

The synthesis typically involves multi-step reactions, including sulfonylation of the hexahydropyridoquinoline core followed by piperidine coupling. Key steps include:

  • Sulfonylation : Reacting the hexahydropyridoquinoline intermediate with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperidine functionalization : Coupling via reductive amination or nucleophilic substitution, using reagents like sodium triacetoxyborohydride . Characterization :
  • NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon connectivity. For example, the sulfonyl group’s deshielding effect on adjacent protons is critical .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Detection of sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

Q. What safety precautions are recommended when handling this compound?

Based on structural analogs, the compound may exhibit:

  • Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation. Store in sealed containers at 2–8°C .
  • Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers ensure purity during synthesis, and what solvent systems are optimal for crystallization?

  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility during reactions, while methanol/water mixtures promote crystallization by reducing solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in the sulfonylation step?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, stoichiometry, catalyst loading). For example, flow chemistry systems enable precise control of reaction parameters, reducing side reactions .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) or organocatalysts may enhance regioselectivity .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts. Compare with experimental data to identify conformational differences .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
  • Impurity analysis : Use HPLC-MS to detect trace by-products interfering with spectral interpretation .

Q. How can computational tools predict the compound’s reactivity and stability under varying conditions?

  • Reactivity : Molecular dynamics simulations model hydrolysis of the ester group at different pH levels.
  • Stability : Thermogravimetric analysis (TGA) paired with Arrhenius kinetics predicts degradation pathways .

Q. What methodologies assess the compound’s potential biological activity, and how are in vitro assays designed?

  • Target identification : Molecular docking (e.g., AutoDock Vina) screens against receptors like G-protein-coupled receptors (GPCRs) due to the piperidine moiety’s prevalence in CNS targets .
  • In vitro assays :
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells .
  • Enzyme inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points between synthesized batches?

  • Recrystallization validation : Ensure consistent solvent systems and cooling rates. Differences >2°C suggest polymorphic forms or impurities .
  • DSC analysis : Differential scanning calorimetry identifies polymorphs by comparing melting endotherms .

Q. What causes variability in mass spectrometry fragmentation patterns, and how is it mitigated?

  • Ionization artifacts : Electrospray ionization (ESI) may cause adduct formation (e.g., Na⁺, K⁺). Use ammonium formate buffers to suppress adducts .
  • Collision energy optimization : Adjust collision-induced dissociation (CID) energy to standardize fragmentation .

Methodological Resources

  • Spectral databases : PubChem and Reaxys for cross-referencing NMR/MS data.
  • Safety protocols : EU-GHS/CLP guidelines .
  • Synthetic protocols : Peer-reviewed journals (e.g., Molecules, Central European Journal) .

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